Cas no 1152832-76-2 (N-Ethyl-2,3-difluorobenzylamine)

N-Ethyl-2,3-difluorobenzylamineは、有機合成化学において有用な中間体です。この化合物は、ベンゼン環にエチルアミン基と2つのフッ素原子が結合した構造を持ち、高い反応性と選択性を示します。特に医薬品や農薬の合成において、フッ素原子の導入により生物学的活性の向上や代謝安定性の改善が期待されます。また、電子求引性を持つフッ素原子の存在により、求核置換反応やカップリング反応などの多様な反応に適用可能です。その高い純度と安定性から、精密有機合成における信頼性の高い試薬として利用されています。

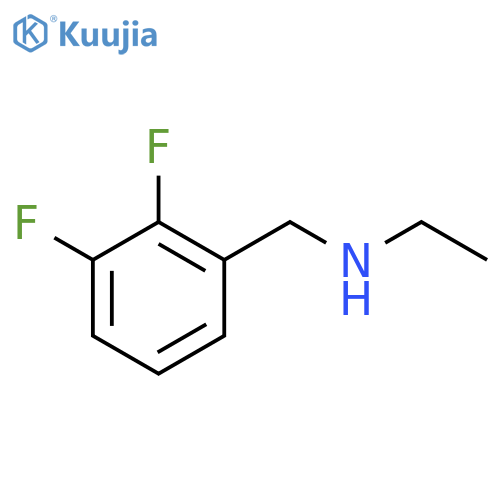

1152832-76-2 structure

商品名:N-Ethyl-2,3-difluorobenzylamine

CAS番号:1152832-76-2

MF:C9H11F2N

メガワット:171.18714928627

MDL:MFCD12147622

CID:1056606

N-Ethyl-2,3-difluorobenzylamine 化学的及び物理的性質

名前と識別子

-

- N-(2,3-Difluorobenzyl)ethanamine

- N-ethyl-2,3-difluoroBenzenemethanamine

- N-Ethyl-2,3-difluorobenzylamine

- N-[(2,3-difluorophenyl)methyl]ethanamine

- C9H11F2N

- 7266AJ

- TRA0008344

- SY014376

- Benzenemethanamine, N-ethyl-2,3-difluoro-

- ST24048269

-

- MDL: MFCD12147622

- インチ: 1S/C9H11F2N/c1-2-12-6-7-4-3-5-8(10)9(7)11/h3-5,12H,2,6H2,1H3

- InChIKey: NGXWXGQLUPFRHH-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C([H])C([H])=C([H])C=1C([H])([H])N([H])C([H])([H])C([H])([H])[H])F

計算された属性

- せいみつぶんしりょう: 171.08600

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 130

- トポロジー分子極性表面積: 12

じっけんとくせい

- 密度みつど: 1.097±0.06 g/cm3 (20 ºC 760 Torr),

- ふってん: 193.5±25.0 ºC (760 Torr),

- フラッシュポイント: 70.8±23.2 ºC,

- ようかいど: 微溶性(1.4 g/l)(25ºC)、

- PSA: 12.03000

- LogP: 2.46520

N-Ethyl-2,3-difluorobenzylamine セキュリティ情報

N-Ethyl-2,3-difluorobenzylamine 税関データ

- 税関コード:2921499090

- 税関データ:

中国税関番号:

2921499090概要:

2921499090他の芳香族モノアミン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:6.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2921499090他の芳香族モノアミン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:6.5%一般関税:30.0%

N-Ethyl-2,3-difluorobenzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB526441-5 g |

N-Ethyl-2,3-difluorobenzylamine; . |

1152832-76-2 | 5g |

€470.40 | 2023-07-11 | ||

| abcr | AB526441-5g |

N-Ethyl-2,3-difluorobenzylamine; . |

1152832-76-2 | 5g |

€490.80 | 2025-02-16 | ||

| abcr | AB526441-250mg |

N-Ethyl-2,3-difluorobenzylamine; . |

1152832-76-2 | 250mg |

€135.60 | 2025-02-16 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512152-1g |

N-(2,3-difluorobenzyl)ethanamine |

1152832-76-2 | 98% | 1g |

¥1050.00 | 2024-08-09 | |

| Crysdot LLC | CD12178010-10g |

N-(2,3-Difluorobenzyl)ethanamine |

1152832-76-2 | 95+% | 10g |

$421 | 2024-07-23 | |

| eNovation Chemicals LLC | D256229-5g |

N-Ethyl-2,3-difluorobenzylamine |

1152832-76-2 | 97% | 5g |

$612 | 2024-05-23 | |

| 1PlusChem | 1P000H06-1g |

Benzenemethanamine, N-ethyl-2,3-difluoro- |

1152832-76-2 | 97% | 1g |

$211.00 | 2025-02-18 | |

| abcr | AB526441-1 g |

N-Ethyl-2,3-difluorobenzylamine; . |

1152832-76-2 | 1g |

€197.40 | 2023-07-11 | ||

| abcr | AB526441-250 mg |

N-Ethyl-2,3-difluorobenzylamine; . |

1152832-76-2 | 250MG |

€133.40 | 2023-07-11 | ||

| eNovation Chemicals LLC | D256229-0.25g |

N-Ethyl-2,3-difluorobenzylamine |

1152832-76-2 | 97% | 0.25g |

$200 | 2023-09-03 |

N-Ethyl-2,3-difluorobenzylamine 関連文献

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

1152832-76-2 (N-Ethyl-2,3-difluorobenzylamine) 関連製品

- 64567-25-5(ethyl[(2-fluorophenyl)methyl]amine)

- 69875-87-2(benzyl(2-fluorophenyl)methylamine)

- 906645-41-8(N-Methyl-2,3-difluorobenzylamine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1152832-76-2)N-Ethyl-2,3-difluorobenzylamine

清らかである:99%

はかる:5g

価格 ($):306.0